molecular formula C23H21N3OS B6078176 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone

2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone

Cat. No. B6078176
M. Wt: 387.5 g/mol
InChI Key: VDLQUCDFNVRTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone, also known as BZP-NAP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and has a benzothiazole ring attached to it.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone involves the inhibition of COX-2 and LOX enzymes, which leads to the reduction of inflammatory mediators such as prostaglandins and leukotrienes. 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone also activates the adenosine A1 receptor, which has an analgesic effect. Additionally, 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone has been found to have analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone in lab experiments is its potential as a new therapeutic agent for various diseases. However, one of the limitations of using 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety of 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone.

Future Directions

There are several future directions for research on 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone. One potential direction is to study its potential use as a new therapeutic agent for various diseases such as inflammation, depression, and anxiety. Another direction is to study its toxicity and determine the optimal dosage and safety of 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone. Additionally, further studies are needed to elucidate the mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone and its effects on different biochemical and physiological pathways.

Synthesis Methods

The synthesis method of 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone involves the reaction of 2-naphthol with 4-(1,3-benzothiazol-2-yl)piperazine in the presence of a catalyst. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100-120°C. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an antidepressant and anxiolytic agent. 2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.

properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c27-21(19-10-9-17-5-1-2-6-18(17)15-19)16-25-11-13-26(14-12-25)23-24-20-7-3-4-8-22(20)28-23/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLQUCDFNVRTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(naphthalen-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.